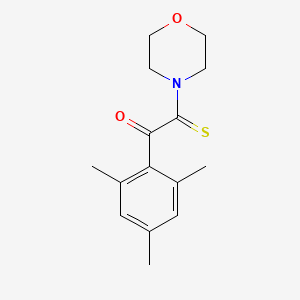
Pent-4-en-1-ol;phosphorous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pent-4-en-1-ol: and phosphorous acid are two distinct chemical compounds with unique properties and applicationsIt is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications . Phosphorous acid, on the other hand, is an inorganic compound with the formula H3PO3. It is a white, crystalline solid that is highly soluble in water and is used primarily as a reducing agent and in the production of phosphites .
Vorbereitungsmethoden
Pent-4-en-1-ol
Pent-4-en-1-ol can be synthesized through several methods. One common method involves the hydroboration-oxidation of 4-pentene, which yields pent-4-en-1-ol as the primary product. The reaction conditions typically involve the use of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) . Industrial production methods may involve the catalytic hydrogenation of 4-pentenal or other related compounds .
Phosphorous Acid
Phosphorous acid is typically prepared by the hydrolysis of phosphorus trichloride (PCl3) with water or steam. The reaction produces phosphorous acid and hydrochloric acid (HCl) as by-products . Another method involves the hydrolysis of phosphorus trioxide (P4O6) with water .
Analyse Chemischer Reaktionen
Pent-4-en-1-ol
Pent-4-en-1-ol undergoes various chemical reactions, including:
Phosphorous Acid
Phosphorous acid exhibits strong reducing properties and can undergo the following reactions:
Oxidation: It can be oxidized to phosphoric acid (H3PO4) using oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: It can reduce metal ions to their lower oxidation states.
Disproportionation: When heated, phosphorous acid disproportionates to form phosphine (PH3) and phosphoric acid.
Wissenschaftliche Forschungsanwendungen
Pent-4-en-1-ol
Pent-4-en-1-ol is used in various scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Carbohydrate Chemistry: It is used in the n-pentenyl glycoside methodology for the rapid assembly of homoglycans.
Polymer Chemistry: It is used in the preparation of polymers and copolymers with specific properties.
Phosphorous Acid
Phosphorous acid has several scientific research applications, including:
Water Treatment: It is used in the preparation of phosphites, which act as scale and corrosion inhibitors in water treatment processes.
Agriculture: It is used as a fertilizer to protect crops from certain diseases and improve plant metabolism.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds and as a reducing agent in chemical reactions.
Wirkmechanismus
Pent-4-en-1-ol
The mechanism of action of pent-4-en-1-ol in chemical reactions involves the nucleophilic attack of the hydroxyl group (-OH) on electrophilic centers. This can lead to the formation of various products depending on the reaction conditions and reagents used .
Phosphorous Acid
Phosphorous acid acts as a reducing agent by donating electrons to other molecules. This reduction process involves the transfer of electrons from the phosphorous acid to the oxidizing agent, resulting in the formation of phosphoric acid and the reduced form of the oxidizing agent .
Vergleich Mit ähnlichen Verbindungen
Pent-4-en-1-ol
Similar compounds to pent-4-en-1-ol include:
Pentanol: A saturated alcohol with similar properties but lacking the double bond.
Pent-3-en-1-ol: An isomer with the double bond in a different position.
But-3-en-1-ol: A shorter chain alcohol with a similar structure.
Phosphorous Acid
Similar compounds to phosphorous acid include:
Phosphoric Acid (H3PO4): A triprotic acid with similar chemical properties but different oxidation states.
Hypophosphorous Acid (H3PO2): A monoprotic acid with strong reducing properties.
Eigenschaften
CAS-Nummer |
51666-86-5 |
|---|---|
Molekularformel |
C15H33O6P |
Molekulargewicht |
340.39 g/mol |
IUPAC-Name |
pent-4-en-1-ol;phosphorous acid |
InChI |
InChI=1S/3C5H10O.H3O3P/c3*1-2-3-4-5-6;1-4(2)3/h3*2,6H,1,3-5H2;1-3H |
InChI-Schlüssel |
XQPWOKVBIOSEPU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCO.C=CCCCO.C=CCCCO.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


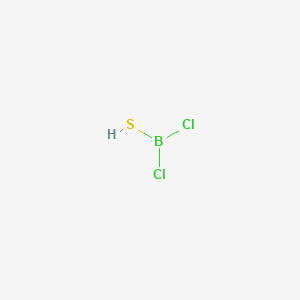
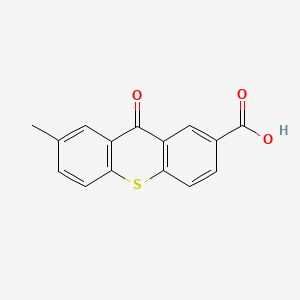
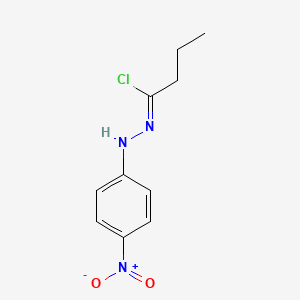
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
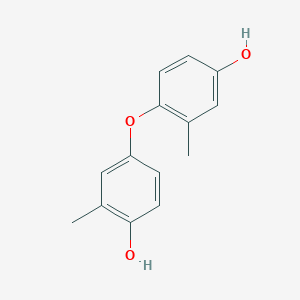
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)



![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
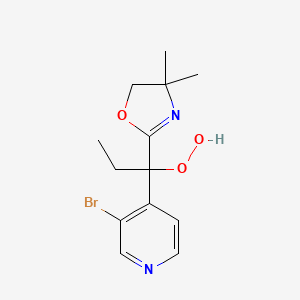

![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
